molecular formula C7H19Cl2N5 B13926539 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride

Katalognummer: B13926539
Molekulargewicht: 244.16 g/mol
InChI-Schlüssel: NSKRIRHEOWBXIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-amino-2-methylpropanol with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride is used in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-2-methylpropanol
  • 2-amino-2-methylpropylamine
  • 4,5-dihydroimidazole derivatives

Uniqueness

What sets 2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H19Cl2N5

Molekulargewicht

244.16 g/mol

IUPAC-Name

2-N-(2-amino-2-methylpropyl)-4,5-dihydroimidazole-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H17N5.2ClH/c1-7(2,8)5-11-6-10-3-4-12(6)9;;/h3-5,8-9H2,1-2H3,(H,10,11);2*1H

InChI-Schlüssel

NSKRIRHEOWBXIF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CNC1=NCCN1N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.